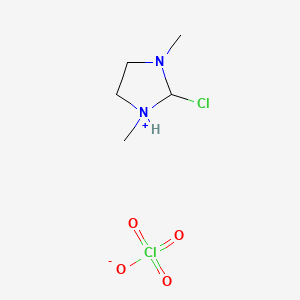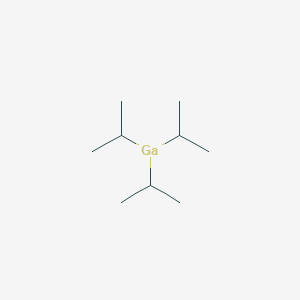
Triisopropylgallium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triisopropylgallium is an organogallium compound with the chemical formula C₉H₂₁Ga. It is a colorless liquid that is used primarily in the field of chemical vapor deposition (CVD) and molecular beam epitaxy (MBE) for the production of gallium-containing semiconductor materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Triisopropylgallium can be synthesized through the reaction of gallium trichloride with isopropylmagnesium chloride in an ether solvent. The reaction typically proceeds as follows:
GaCl3+3(i-Pr)MgCl→Ga(i-Pr)3+3MgCl2
This reaction is carried out under an inert atmosphere to prevent the oxidation of the reactants and products .
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of high-purity starting materials and solvents is crucial to avoid contamination .
Análisis De Reacciones Químicas
Types of Reactions
Triisopropylgallium undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form gallium oxide.
Hydrolysis: It reacts with water to produce gallium hydroxide and isopropanol.
Substitution: It can undergo substitution reactions with other organometallic compounds.
Common Reagents and Conditions
Oxidation: Typically carried out using oxygen or air at elevated temperatures.
Hydrolysis: Performed using water or aqueous solutions at room temperature.
Substitution: Conducted using various organometallic reagents under inert atmosphere.
Major Products Formed
Oxidation: Gallium oxide (Ga₂O₃)
Hydrolysis: Gallium hydroxide (Ga(OH)₃) and isopropanol (C₃H₇OH)
Substitution: Various organogallium compounds depending on the substituent used.
Aplicaciones Científicas De Investigación
Triisopropylgallium is widely used in scientific research, particularly in the fields of materials science and semiconductor technology. Some of its applications include:
Chemical Vapor Deposition (CVD): Used as a precursor for the deposition of gallium-containing thin films.
Molecular Beam Epitaxy (MBE): Employed in the growth of high-purity gallium arsenide (GaAs) and other III-V semiconductor materials.
Nanotechnology: Utilized in the synthesis of gallium-based nanostructures for various applications.
Mecanismo De Acción
The mechanism by which triisopropylgallium exerts its effects in CVD and MBE processes involves the thermal decomposition of the compound to release gallium atoms. These gallium atoms then react with other elements, such as arsenic or phosphorus, to form the desired semiconductor materials. The molecular targets and pathways involved in these processes are primarily related to the surface chemistry of the substrate and the reactivity of the gallium atoms .
Comparación Con Compuestos Similares
Similar Compounds
- Trimethylgallium (C₃H₉Ga)
- Triethylgallium (C₆H₁₅Ga)
- Tri-n-propylgallium (C₉H₂₁Ga)
Comparison
Triisopropylgallium is unique among these compounds due to its higher thermal stability and lower vapor pressure, making it particularly suitable for high-temperature CVD and MBE processes. Additionally, its larger isopropyl groups provide steric hindrance, which can influence the growth rates and morphologies of the resulting semiconductor materials .
Propiedades
Número CAS |
54514-59-9 |
|---|---|
Fórmula molecular |
C9H21Ga |
Peso molecular |
198.99 g/mol |
Nombre IUPAC |
tri(propan-2-yl)gallane |
InChI |
InChI=1S/3C3H7.Ga/c3*1-3-2;/h3*3H,1-2H3; |
Clave InChI |
WJJLFCWEKQMHLZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Ga](C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


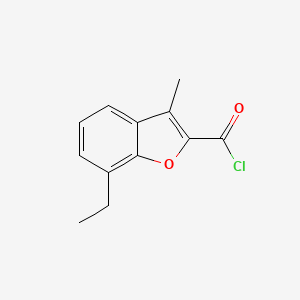
![N,N'-[(Naphthalen-1-yl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14626801.png)
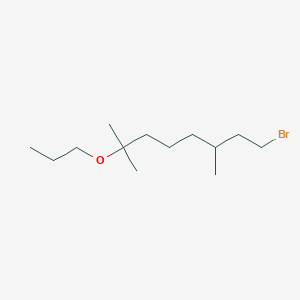
![Hydrazine, 1,1-bis[3,5-bis(1,1-dimethylethyl)phenyl]-](/img/structure/B14626814.png)
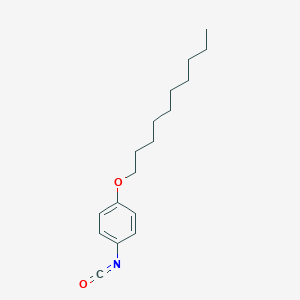
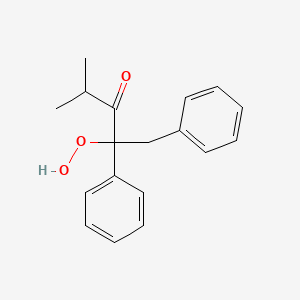
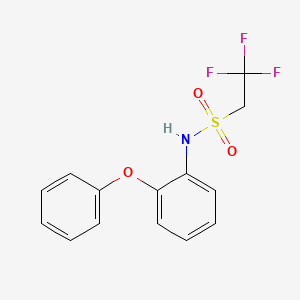
![Ethyl 3-[(1H-benzimidazol-2-yl)sulfanyl]propanoate](/img/structure/B14626837.png)
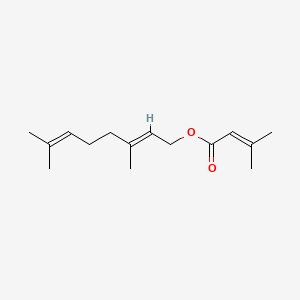
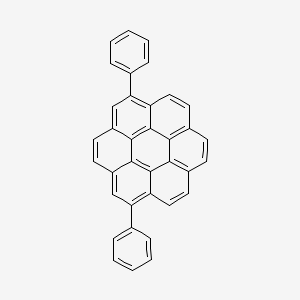


![2,2'-({[Di(prop-2-en-1-yl)amino]methyl}azanediyl)di(ethan-1-ol)](/img/structure/B14626878.png)
